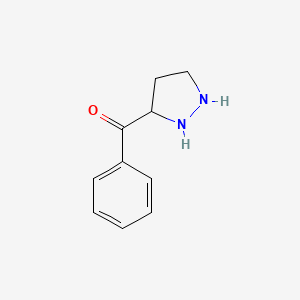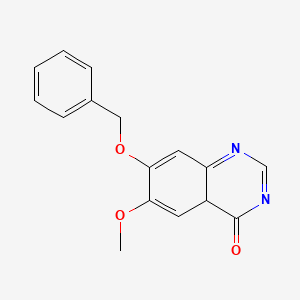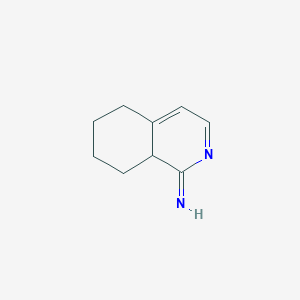![molecular formula C21H16ClN2NaO6 B15135120 sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring, a chloro-substituted benzoate group, and an anilino moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 5-chloro-2-aminobenzoic acid, which is then reacted with 2-oxoethoxyacetic acid to form an intermediate. This intermediate is further reacted with 3-(furan-3-yl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial process may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the anilino moiety can be reduced to an amino group.
Substitution: The chloro group in the benzoate ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted benzoates, furan derivatives, and aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminobenzoic acid: Shares the chloro-substituted benzoate structure but lacks the furan and anilino moieties.
3-(furan-3-yl)aniline: Contains the furan and anilino moieties but lacks the chloro-substituted benzoate group.
2-oxoethoxyacetic acid: Involved in the synthesis but does not contain the complex structure of the final compound.
Uniqueness
Sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate is unique due to its combination of a furan ring, a chloro-substituted benzoate group, and an anilino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C21H16ClN2NaO6 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClN2O6.Na/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14;/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28);/q;+1/p-1 |
InChI Key |
RDKPAESSEMYFJL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)[O-])C3=COC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)



![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)




![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)


